![molecular formula C8H3ClF6O B1401508 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene CAS No. 94444-57-2](/img/structure/B1401508.png)
1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Overview
Description
“1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H4ClF3O. It has a molecular weight of 196.554 . It is also known by other names such as 4-trifluoromethoxy chlorobenzene, 1-chloro-4-trifluoromethoxy benzene, 4-chloro trifluoromethoxy benzene, p-chlorotrifluoromethoxybenzene, benzene, 1-chloro-4-trifluoromethoxy, 4-chloro-alpha,alpha,alpha-trifluoroanisole, 4-chloro-1-trifluoromethoxy benzene .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene” consists of a benzene ring with a chlorine atom and a trifluoromethoxy group attached to it . The exact arrangement of these groups on the benzene ring could not be determined from the available resources.Physical And Chemical Properties Analysis
“1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene” is a yellow liquid at 20°C . It has a boiling point of 145°C .Scientific Research Applications
Synthesis and Characterization in Polymer Research
1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been utilized in the synthesis and characterization of novel fluorine-containing polyetherimide. This process involves reactions with various compounds and characterization using technologies like FTIR and DSC to understand the properties of the resulting polyetherimide (Yu Xin-hai, 2010).
Development of Heterocyclic Compounds
The compound has been used in the efficient synthesis of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This synthesis sequence begins with 1-chloro-2-nitro-4-(trifluoromethyl)benzene, progressing through various intermediates, demonstrating its role in developing valuable heterocyclic compounds (Diana Vargas-Oviedo et al., 2017).
Catalytic Applications in Organic Chemistry
In organic chemistry, this compound has been involved in the Rhenium-catalyzed trifluoromethylation of various aromatic and heteroaromatic compounds. This process uses 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one and results in products formed in yields of up to 77% (E. Mejía & A. Togni, 2012).
Investigating Photochemical Behavior on Soils
The photochemical behavior of oxyfluorfen, which includes 1-chloro-4-(trifluoromethyl) benzene as part of its structure, was investigated on different Greek soils. This study provides insights into the retention and photochemical reactivity of such compounds in environmental settings (L. Scrano et al., 2004).
Trifluoromethyl-substituted Protoporphyrinogen IX Oxidase Inhibitors
Research into trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors highlights the structural significance of 1-chloro-4-(trifluoromethyl) benzene and similar compounds in medicinal chemistry (Bin Li et al., 2005).
Generation of Novel Organic Salts
The compound has been used in the synthesis of new six-armed compounds with a benzene ring as the central core, leading to the creation of novel organic salts. These salts and structures were further analyzed using various spectroscopic methods (M. Al-Jumaili et al., 2020).
properties
IUPAC Name |
1-chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHSZHEUWGCCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30759099 | |
Record name | 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30759099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
CAS RN |
94444-57-2 | |
Record name | 1-Chloro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30759099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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